Tert-butyl 2-acryloylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-acryloylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an acryloyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-butyl 2-acryloylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Tert-butyl 2-acryloylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
Tert-butyl 2-acryloylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl 2-acryloylpyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The acryloyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The pyrrolidine ring can also interact with biological targets, making it a useful scaffold in medicinal chemistry .
Comparison with Similar Compounds
Tert-butyl 2-acryloylpyrrolidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 2-oxopyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring but lacks the acryloyl group, making it less reactive in polymerization reactions.
Tert-butyl 2-(phenylthio)carbonylpyrrolidine-1-carboxylate: This compound contains a phenylthio group instead of an acryloyl group, leading to different reactivity and applications
These comparisons highlight the unique reactivity and applications of this compound, particularly in polymerization and medicinal chemistry.
Properties
Molecular Formula |
C12H19NO3 |
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Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 2-prop-2-enoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |
InChI Key |
SAOQCBPORGPRBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C=C |
Origin of Product |
United States |
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